molecular formula C4H4INO2S2 B2399199 3-Iodothiophene-2-sulfonamide CAS No. 2243508-22-5

3-Iodothiophene-2-sulfonamide

Cat. No.: B2399199
CAS No.: 2243508-22-5
M. Wt: 289.11
InChI Key: KLPYGTXJQOMBRO-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-sulfonamide is a chemical compound with the CAS Number: 2243508-22-5 . It has a molecular weight of 289.12 . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, has been a topic of interest for many scientists . Thiophene-based analogs are considered potential biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C4H4INO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) . The molecular structure of this compound has been studied using computational methods .


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . The compound is usually stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety data sheet for a similar compound, 2-Iodothiophene, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 3-Iodothiophene-2-sulfonamide are not fully understood yet. Thiophene-based analogs, which this compound is a part of, have been studied extensively. They have been found to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Cellular Effects

Thiophene derivatives, a group that this compound belongs to, have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Mechanism

It is known that thiophene derivatives can undergo various reactions, including oxidation, reduction, and hydrolysis, which are typical phase I metabolic reactions .

Temporal Effects in Laboratory Settings

Studies on iodothiophenes, a group that this compound belongs to, have shown that they undergo photodissociation under ultraviolet light, which can lead to changes in their effects over time .

Dosage Effects in Animal Models

Sulfonamides, a group that this compound belongs to, are known to be administered at varying dosages depending on the drug and the species being treated .

Metabolic Pathways

It is known that thiophene derivatives can undergo various reactions, including oxidation, reduction, and hydrolysis, which are typical phase I metabolic reactions .

Transport and Distribution

It is known that sulfonamides, a group that this compound belongs to, are distributed throughout the body .

Subcellular Localization

It is known that drugs can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

3-iodothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPYGTXJQOMBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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